2-{4-[(isobutylamino)sulfonyl]phenoxy}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . They are considered potential therapeutic candidates .
Synthesis Analysis
Phenoxy acetamide and its derivatives are synthesized using various chemical techniques and computational chemistry applications . Pinacol boronic esters, which are valuable building blocks in organic synthesis, are used in the synthesis process . Protodeboronation of these esters is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The molecular formula of this compound is C24H26N2O4S2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Future Directions
The future directions in the research of this compound and its derivatives include the design of new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality . This provides an opportunity for chemists to explore the chemical diversity of phenoxy acetamide and its derivatives .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)12-21-28(24,25)17-8-6-16(7-9-17)27-13-20(23)22-18-11-15(3)5-10-19(18)26-4/h5-11,14,21H,12-13H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDINRLUGGRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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